4-ChlorothiobenzaMide--d4
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Overview
Description
4-Chlorothiobenzamide-d4 is a deuterium-labeled derivative of 4-Chlorothiobenzamide. It is a stable isotope compound used primarily in scientific research. The molecular formula of 4-Chlorothiobenzamide-d4 is C7H2D4ClNS, and it has a molecular weight of 175.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiobenzamide-d4 involves the incorporation of deuterium atoms into the 4-Chlorothiobenzamide molecule. This can be achieved through various deuteration techniques, which replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of a catalyst .
Industrial Production Methods
Industrial production of 4-Chlorothiobenzamide-d4 typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothiobenzamide-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-Chlorothiobenzamide-d4 is used in a variety of scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: It is used in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.
Industry: It is used as a catalytic agent and as a petrochemical additive
Mechanism of Action
The mechanism of action of 4-Chlorothiobenzamide-d4 involves its interaction with various molecular targets and pathwaysThis effect can influence the pharmacokinetics and metabolic profiles of the compound, making it useful in drug development and metabolic studies .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorothiobenzamide
- 4-Chlorobenzene-1-carbothioamide
- 4-Chlorobenzothioamide
Uniqueness
4-Chlorothiobenzamide-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in various studies, making it a valuable tool in chemistry, biology, and medicine .
Properties
CAS No. |
1219802-58-0 |
---|---|
Molecular Formula |
C7H6ClNS |
Molecular Weight |
175.666 |
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriobenzenecarbothioamide |
InChI |
InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D |
InChI Key |
OKPUICCJRDBRJT-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(=S)N)Cl |
Synonyms |
4-ChlorothiobenzaMide--d4 |
Origin of Product |
United States |
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